molecular formula C8H18N2 B6257889 1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers CAS No. 1249998-95-5

1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers

Cat. No.: B6257889
CAS No.: 1249998-95-5
M. Wt: 142.2
InChI Key:
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Description

1-ethyl-3-methylpiperidin-4-amine, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an amine group at the fourth position of the piperidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine derivatives. For example, starting with 4-piperidone, the compound can be alkylated using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-3-methylpiperidin-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the separation of diastereomers can be achieved through chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-ethyl-3-methylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at receptor sites, modulating the activity of neurotransmitters or other signaling molecules. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpiperidine: Lacks the amine group at the fourth position.

    4-ethyl-3-methylpiperidine: Has the ethyl group at the fourth position instead of the first position.

    1-methyl-3-ethylpiperidin-4-amine: Has the methyl and ethyl groups swapped positions.

Uniqueness

1-ethyl-3-methylpiperidin-4-amine is unique due to its specific substitution pattern and the presence of an amine group at the fourth position. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1249998-95-5

Molecular Formula

C8H18N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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